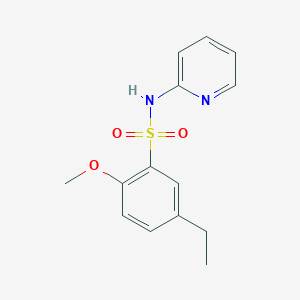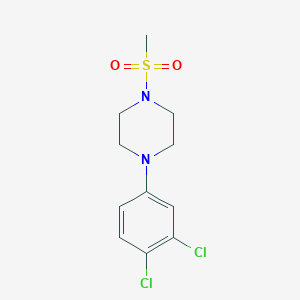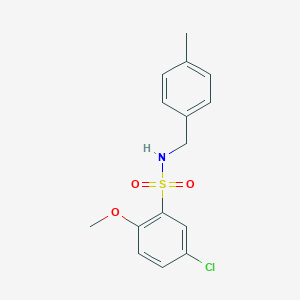
2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to a class of drugs known as protein kinase inhibitors, which have been shown to be effective in blocking the activity of specific enzymes that are involved in the growth and proliferation of cancer cells.
Mécanisme D'action
2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide works by selectively targeting and inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are critical for the survival and proliferation of cancer cells, and blocking their activity can lead to the death of cancer cells.
Biochemical and Physiological Effects:
2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide is its high potency and selectivity for BTK and ITK enzymes, which makes it an effective and targeted therapy for cancer. However, like all drugs, it has some limitations. One of the main challenges is the development of drug resistance, which can occur over time as cancer cells adapt to the drug. Additionally, 2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide may have some off-target effects on other enzymes, which could lead to unwanted side effects.
Orientations Futures
There are a number of future directions for research on 2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide and other BTK inhibitors. One area of interest is the development of combination therapies that incorporate 2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide with other cancer treatments, such as immunotherapy or targeted therapies. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide treatment. Finally, there is ongoing research into the development of new and improved BTK inhibitors with even greater potency and selectivity.
Méthodes De Synthèse
The synthesis of 2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide involves several steps, including the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with furan-2-methanol, followed by the reaction with an amine to form the final product. The process is carried out under carefully controlled conditions to ensure the purity and potency of the drug.
Applications De Recherche Scientifique
2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and spread of cancer cells. It has been shown to be effective in a variety of cancer types, including lymphoma, leukemia, and solid tumors.
Propriétés
Formule moléculaire |
C12H11Cl2NO3S |
|---|---|
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H11Cl2NO3S/c1-8-5-12(11(14)6-10(8)13)19(16,17)15-7-9-3-2-4-18-9/h2-6,15H,7H2,1H3 |
Clé InChI |
LECXUYNGESBTQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
SMILES canonique |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275372.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275375.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275380.png)
![4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine](/img/structure/B275384.png)
![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)


![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)

![2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)
